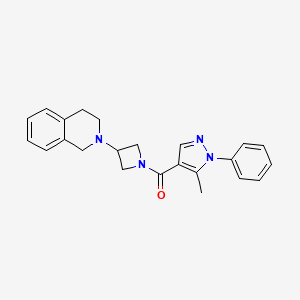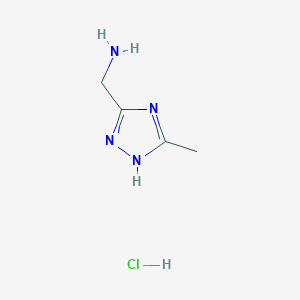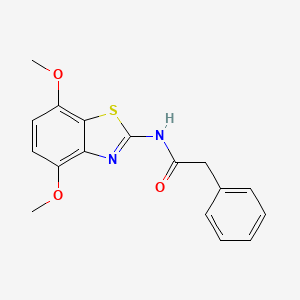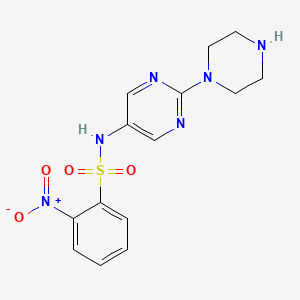![molecular formula C14H13NO5 B2581642 9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid CAS No. 1351780-19-2](/img/structure/B2581642.png)
9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid is a chemical compound with the molecular formula C14H13NO5 . It is related to oxolinic acid, a quinoline compound with antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H13NO5 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of 9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid is 275.26 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Scientific Research Applications
Medicinal Chemistry: Potential Hsp90 Inhibitors
This compound has been studied for its potential as an inhibitor of Heat Shock Protein 90 (Hsp90), which is a promising target for cancer therapy . Hsp90 inhibitors can disrupt the function of multiple oncogenic client proteins simultaneously, potentially leading to cancer cell death and tumor regression.
Organic Synthesis: Building Block for Derivative Compounds
The chemical structure of this compound makes it a valuable building block for the synthesis of a wide range of derivative compounds. Its versatility in organic synthesis can lead to the development of new pharmaceuticals, agrochemicals, and other industrially relevant materials .
Agricultural Chemistry: Crop Protection Agents
While direct applications in agriculture are not explicitly mentioned, the structural analogs of this compound could be explored for their potential use in developing new crop protection agents. The research into quinoline derivatives often leads to products that protect plants from pests and diseases .
Industrial Applications: Chemical Manufacturing
In the industrial sector, this compound’s unique chemical properties may be utilized in the manufacturing of dyes, pigments, and other specialty chemicals. Its molecular framework can be modified to produce compounds with specific desired properties .
Environmental Science: Impact Assessment
The environmental impact of chemical compounds is a critical area of study. Research into the biodegradation, toxicity, and environmental fate of this compound can provide valuable insights into its safety and ecological footprint .
Biotechnology: Research Tool
In biotechnology research, this compound could serve as a tool for studying biological systems. Its interactions with various proteins and enzymes can shed light on the underlying mechanisms of cellular processes and disease pathology .
Material Science: Advanced Materials Development
The molecular structure of 9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid suggests potential applications in the development of advanced materials. Its incorporation into polymers or coatings could enhance material properties such as stability, durability, and responsiveness to environmental stimuli .
Analytical Chemistry: Chromatography Standards
Lastly, this compound can be used as a standard or reference material in analytical chemistry, particularly in chromatography. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Safety and Hazards
The safety data sheet for this compound suggests that it should be used only for research and development under the supervision of a technically qualified individual . In case of exposure, contaminated clothing should be immediately removed, and the affected individual should be moved out of the dangerous area .
properties
IUPAC Name |
9-ethoxy-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-18-11-7-10(14(16)17)15-9-6-13-12(5-8(9)11)19-3-4-20-13/h5-7H,2-4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRPWUSFSJXZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=CC3=C(C=C21)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2581561.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B2581563.png)


![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2581567.png)
![2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2581569.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2581571.png)
![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)

![1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2581574.png)



